molecular formula C19H19ClN4 B14324218 7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine CAS No. 106393-87-7

7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine

Cat. No.: B14324218
CAS No.: 106393-87-7
M. Wt: 338.8 g/mol
InChI Key: ZQWAUZASZLRCGV-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine is a chemical compound that belongs to the class of benzotriazepines. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a chloro-substituted phenyl ring and a piperidinyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine typically involves the following steps:

    Formation of the Benzotriazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination of the phenyl ring is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the benzotriazepine core reacts with piperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or iodine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted benzotriazepines.

Scientific Research Applications

7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,3,4-benzotriazepine: Lacks the phenyl and piperidinyl groups, resulting in different chemical properties.

    5-Phenyl-2-(piperidin-1-yl)-1,3,4-benzotriazepine: Similar structure but without the chloro substitution.

    7-Chloro-5-phenyl-1,3,4-benzotriazepine: Lacks the piperidinyl group.

Uniqueness

7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine is unique due to the presence of both the chloro-substituted phenyl ring and the piperidinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

106393-87-7

Molecular Formula

C19H19ClN4

Molecular Weight

338.8 g/mol

IUPAC Name

7-chloro-5-phenyl-2-piperidin-1-yl-3H-1,3,4-benzotriazepine

InChI

InChI=1S/C19H19ClN4/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-23-19(21-17)24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23)

InChI Key

ZQWAUZASZLRCGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=NN2)C4=CC=CC=C4

Origin of Product

United States

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